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Compound of Interest

Compound Name: 2-Iodooxazole

Cat. No.: B2367723 Get Quote

This technical guide offers an in-depth exploration of the spectroscopic profile of 2-
iodooxazole, a key heterocyclic building block in medicinal chemistry and materials science.[1]

[2] Given the limited availability of direct experimental data in public repositories, this document

synthesizes predicted spectroscopic characteristics with foundational principles and data from

analogous structures.[3] It is designed for researchers, scientists, and drug development

professionals who require a robust understanding of this compound's structural verification and

analytical behavior.

Introduction to 2-Iodooxazole and its Spectroscopic
Importance
The oxazole ring is a privileged scaffold in numerous biologically active compounds.[1][4] The

introduction of an iodine atom at the C2 position creates a versatile handle for a wide array of

synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, thus

opening avenues for the synthesis of complex molecular architectures.[1][2] Accurate

spectroscopic characterization is paramount for confirming the identity, purity, and stability of 2-
iodooxazole in these synthetic workflows. This guide provides a detailed analysis of its

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

2-iodooxazole. The asymmetry of the molecule results in a unique and predictable set of

signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-iodooxazole is expected to be simple, showing two distinct signals

corresponding to the two protons on the oxazole ring. The chemical shifts are influenced by the

electronegativity of the adjacent oxygen and nitrogen atoms, as well as the deshielding effect of

the aromatic system.

Table 1: Predicted ¹H NMR Data for 2-Iodooxazole in CDCl₃

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Rationale

~7.8 - 8.0 Doublet ~0.5 - 1.0 H5

The proton at the

C5 position is

adjacent to the

oxygen atom,

leading to a

downfield shift. It

will appear as a

doublet due to

coupling with H4.

~7.2 - 7.4 Doublet ~0.5 - 1.0 H4

The proton at the

C4 position is

adjacent to the

C5 proton and is

expected to be

slightly upfield

compared to H5.

It will appear as

a doublet due to

coupling with H5.
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Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent

is standard for many organic molecules due to its excellent dissolving power and minimal

interference in the spectral region of interest.[3] Tetramethylsilane (TMS) is typically used as an

internal standard for referencing the chemical shifts to 0 ppm.[3]

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide critical information about the carbon framework of 2-
iodooxazole. Three distinct signals are expected for the oxazole ring carbons. The carbon

atom attached to the iodine (C2) will have a significantly different chemical shift compared to

the other two.

Table 2: Predicted ¹³C NMR Data for 2-Iodooxazole in CDCl₃

Chemical Shift (δ, ppm) Assignment Rationale

~150 - 155 C5

This carbon is adjacent to the

oxygen atom, resulting in a

significant downfield shift.

~138 - 142 C4

The C4 carbon, bonded to a

hydrogen, will be found in the

typical aromatic region for

heterocyclic compounds.

~95 - 105 C2

The C2 carbon is directly

bonded to the highly

electronegative iodine atom,

which induces a strong

shielding effect, shifting it

significantly upfield compared

to other carbons in the ring.

Diagram of 2-Iodooxazole with NMR Assignments

Caption: Molecular structure of 2-Iodooxazole with atom numbering.

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.[5] The IR spectrum of 2-iodooxazole will be characterized by vibrations of the C-H,

C=N, and C-O bonds within the oxazole ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-Iodooxazole

Wavenumber (cm⁻¹)
Functional Group
Assignment

Rationale

~3100 - 3150 C-H stretching (oxazole ring)

These absorptions are

characteristic of C-H bonds on

an aromatic heterocyclic ring.

[3]

~1600 - 1650 C=N stretching (oxazole ring)

The carbon-nitrogen double

bond within the oxazole ring

gives rise to a strong

absorption in this region.[3]

~1450 - 1550 C=C stretching (oxazole ring)

Aromatic C=C stretching

vibrations typically appear in

this range.

~1050 - 1150 C-O-C stretching

The stretching of the C-O-C

single bonds within the

heterocyclic ring is expected in

this fingerprint region.

~600 - 700 C-I stretching

The carbon-iodine bond

vibration is expected to appear

at lower wavenumbers.

Trustworthiness of Protocol: A standard approach for obtaining an IR spectrum is to analyze the

sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.[3] This ensures that

the obtained spectrum is free from solvent absorptions and is highly reproducible.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in confirming the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry (MS) Data for 2-Iodooxazole

m/z (Mass-to-Charge
Ratio)

Assignment Rationale

195 [M]⁺

This corresponds to the

molecular ion peak of 2-

iodooxazole (C₃H₂INO).

167 [M-CO]⁺

Loss of a neutral carbon

monoxide molecule is a

common fragmentation

pathway for oxazoles.[6]

127 [I]⁺

The carbon-iodine bond can

cleave, leading to the detection

of the iodine cation.

68 [M-I]⁺

This peak represents the

oxazole ring fragment after the

loss of the iodine atom.

Expertise in Interpretation: The fragmentation pattern of oxazoles is well-documented.[6] The

initial cleavage often involves the weakest bonds, and subsequent rearrangements can lead to

characteristic fragment ions. High-resolution mass spectrometry (HRMS) would be employed to

confirm the elemental composition of the molecular ion and its fragments with high accuracy.[3]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-iodooxazole.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-iodooxazole in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.
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Instrument Setup: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer.[3]

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a

relaxation delay of 1-2 seconds, and a 30-degree pulse angle.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR. Typical parameters include a

spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
Sample Preparation (Thin Film): If 2-iodooxazole is a solid or oil, dissolve a small amount in

a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a NaCl or KBr salt

plate and allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-

400 cm⁻¹.

Background Correction: A background spectrum of the clean salt plate should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (HRMS) Protocol
Sample Preparation: Prepare a dilute solution of 2-iodooxazole (~1 mg/mL) in a suitable

solvent such as acetonitrile or methanol.[7]

Instrumentation: Use an electrospray ionization (ESI) or electron ionization (EI) source

coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[3][7]

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the

spectrum in positive ion mode over a mass range that includes the expected molecular ion

(e.g., m/z 50-500).
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Data Analysis: Determine the accurate mass of the molecular ion and major fragments. Use

software to calculate the elemental composition and compare it with the theoretical values

for C₃H₂INO.

Workflow for Spectroscopic Characterization

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Confirmation

Synthesis of
2-Iodooxazole

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

(HRMS)

Spectral Interpretation
& Data Comparison

Structure Confirmation

Click to download full resolution via product page

Caption: A typical workflow for the synthesis and spectroscopic confirmation of 2-iodooxazole.
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This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-iodooxazole based on established chemical principles and analysis of related structures.

The predicted NMR, IR, and MS data presented herein, along with the detailed experimental

protocols, offer a solid foundation for researchers to identify, characterize, and utilize this

important synthetic intermediate. Adherence to these analytical methodologies will ensure the

integrity and reliability of experimental results in the fields of drug discovery and materials

science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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